2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDHWYZUPSLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(CCO2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, with the CAS number 2090610-52-7, is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent against Mycobacterium tuberculosis.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 247.72 g/mol. Its structure includes a chloro group and a hydroxyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₃ |
| Molecular Weight | 247.72 g/mol |
| CAS Number | 2090610-52-7 |
| Chemical Structure | Spirocyclic compound |
The primary mechanism of action for this compound involves the inhibition of the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the transport of vital molecules within the bacteria, leading to cell death and thus presenting itself as a potential candidate for antituberculosis drug development .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. In vitro studies have shown that it can effectively inhibit bacterial growth at various concentrations, indicating its potential as an effective therapeutic agent.
Case Studies
- Antituberculosis Activity : A study evaluated the efficacy of various spirocyclic derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound demonstrated a concentration-dependent inhibition of bacterial growth, making it a promising candidate for further development in treating tuberculosis .
- Toxicity Assessment : In another study focusing on cytotoxicity, 2-Chloro derivatives were screened against human cell lines to assess their safety profile. The results indicated low cytotoxic effects at therapeutic concentrations, suggesting that the compound could be developed into a safe antituberculosis drug .
Comparative Analysis
When compared to similar compounds within the spirocyclic class, this compound stands out due to its specific substitution pattern that enhances its biological activity and selectivity against Mycobacterium tuberculosis.
| Compound Name | Antibacterial Activity | Mechanism of Action |
|---|---|---|
| 2-Chloro-1-(4-hydroxy...propan-1-one | Effective against M. tuberculosis | Inhibits MmpL3 protein |
| 3-Chloro derivatives (similar structure) | Moderate activity against bacteria | Varies by specific derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
